1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol
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Overview
Description
1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furochromene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxycoumarin derivative, under acidic or basic conditions.
Functional Group Modifications:
Acetylation and Amination: The acetyl group is introduced via acetylation using acetic anhydride or acetyl chloride. The aminohexitol moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar furochromene core, such as coumarins, share some structural similarities but differ in their functional groups and overall structure.
Flavonoids: Flavonoids also have a similar core structure but possess different substituents and exhibit distinct biological activities.
Chromones: Chromones are another class of compounds with a related core structure but differ in their functional groups and chemical properties.
Uniqueness
1-deoxy-1-{methyl[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol is unique due to its specific combination of functional groups and its furochromene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H29NO9 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C23H29NO9/c1-10-12(3)32-18-7-19-14(5-13(10)18)11(2)15(23(31)33-19)6-20(28)24(4)8-16(26)21(29)22(30)17(27)9-25/h5,7,16-17,21-22,25-27,29-30H,6,8-9H2,1-4H3 |
InChI Key |
UVHQBIYYQYRBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N(C)CC(C(C(C(CO)O)O)O)O)C)C |
Origin of Product |
United States |
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